molecular formula C20H17NO2S2 B4830854 (5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4830854
M. Wt: 367.5 g/mol
InChI Key: HKKWIOSGPNYSPS-UJUKKVGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and a phenylprop-2-enylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methoxyphenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

  • 2-thioxo-1,3-thiazolidin-4-one
  • 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
  • 5-(2-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(5Z)-3-(3-methoxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S2/c1-14(11-15-7-4-3-5-8-15)12-18-19(22)21(20(24)25-18)16-9-6-10-17(13-16)23-2/h3-13H,1-2H3/b14-11+,18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKWIOSGPNYSPS-UJUKKVGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.